Cas no 1025015-40-0 (1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine)

1-(2-{3-(2-Phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine is a heterocyclic compound featuring a pyridopyrazine core functionalized with a phenylethynyl group and a pyrrolidine-containing side chain. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The phenylethynyl moiety may enhance binding affinity through π-π stacking interactions, while the pyrrolidine side chain offers flexibility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s synthetic versatility and modular design allow for targeted modifications to optimize pharmacological properties.
1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine structure
1025015-40-0 structure
商品名:1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine
CAS番号:1025015-40-0
MF:C21H20N4O
メガワット:344.41
MDL:MFCD28167818
CID:2601347
PubChem ID:56682080

1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • GK921
    • GK-921
    • 1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine
    • MDL: MFCD28167818
    • インチ: InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2
    • InChIKey: MNYJJHBAEYKXEG-UHFFFAOYSA-N
    • ほほえんだ: C12=NC=CC=C1N=C(OCCN3CCCC3)C(C#CC4=CC=CC=C4)=N2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (3.8E-3 g/L) (25 ºC),

1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine セキュリティ情報

  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC9855-1 g
GK921
1025015-40-0 >98%
1g
$2300.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G90970-10mg
GK921
1025015-40-0
10mg
¥8122.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3968-1 mL * 10 mM (in DMSO)
GK921
1025015-40-0 98%
1 mL * 10 mM (in DMSO)
¥ 1570 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3968-100 mg
GK921
1025015-40-0 99.49%
100MG
¥10767.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56526-5mg
GK921
1025015-40-0 98%
5mg
¥1708.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3968-5 mg
GK921
1025015-40-0 99.49%
5mg
¥1800.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3968-10 mg
GK921
1025015-40-0 99.49%
10mg
¥2520.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3968-2 mg
GK921
1025015-40-0 99.49%
2mg
¥950.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G861044-5mg
GK921
1025015-40-0 >98%
5mg
¥1,700.00 2022-01-13
DC Chemicals
DC9855-100 mg
GK921
1025015-40-0 >98%
100mg
$650.0 2022-02-28

1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidine 関連文献

1-(2-{3-(2-phenylethynyl)pyrido2,3-bpyrazin-2-yloxy}ethyl)pyrrolidineに関する追加情報

Introduction to 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine and Its Significance in Modern Chemical Biology

1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine, a complex organic compound with the CAS number 1025015-40-0, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This highly structured molecule has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The intricate architecture of this compound, featuring multiple heterocyclic rings and functional groups, makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The core structure of 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine is built upon a pyridine-pyrazine hybrid scaffold, which is further modified with an ethyl chain extending from a pyrrolidine ring. This unique configuration allows for diverse interactions with biological targets, making it an attractive scaffold for designing small-molecule inhibitors or modulators. The presence of a phenylethynyl group introduces additional aromaticity and potential for π-stacking interactions, which are crucial for binding affinity and selectivity in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this complex molecule with high precision. Studies suggest that the pyrido[2,3-b]pyrazine moiety can effectively engage with specific pockets on protein targets, while the pyrrolidine ring provides additional conformational flexibility. This dual functionality makes 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine a versatile tool for developing targeted therapies.

In the realm of medicinal chemistry, the synthesis of this intricate compound has been optimized through multi-step organic reactions, including cross-coupling techniques and nucleophilic substitutions. The introduction of the phenylethynyl group via Sonogashira coupling reactions exemplifies the sophistication of modern synthetic methodologies. These advancements have not only improved the yield and purity of the final product but also opened new avenues for structural diversification and drug-like properties enhancement.

The pharmacological potential of 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors involved in various disease pathways, including cancer, inflammation, and neurodegeneration. Preliminary data indicate that this compound exhibits promising activity against certain kinases and transcription factors, suggesting its utility as a lead compound for further development.

The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying novel bioactive molecules. By leveraging large datasets and predictive models, researchers can rapidly screen compounds like 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine for their potential therapeutic effects. This high-throughput approach has identified several derivatives with enhanced potency and selectivity, highlighting the importance of computational tools in modern pharmaceutical research.

The synthetic accessibility of this highly functionalized molecule has been further improved by developing streamlined synthetic routes that minimize purification steps and maximize efficiency. These improvements have not only reduced production costs but also enabled large-scale synthesis for preclinical studies. The ability to produce this compound in sufficient quantities is crucial for advancing its development into clinical trials and eventual therapeutic applications.

Future research directions include exploring the structure-activity relationships (SAR) of 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine to optimize its pharmacological properties. By systematically modifying various functional groups within the molecule, researchers can fine-tune its binding affinity, metabolic stability, and pharmacokinetic profiles. These modifications will be guided by both experimental data and computational predictions to ensure that the final drug candidates are both effective and safe.

The role of bioconjugation techniques in enhancing the therapeutic efficacy of small molecules cannot be overstated. By attaching this compound to targeting ligands or imaging agents, researchers can develop novel biotherapeutics with improved specificity and delivery systems. Such conjugates hold promise for applications in precision medicine, where personalized treatment strategies are tailored to individual patients' needs.

In conclusion, 1-(2-{3-(2-phenylethynyl)pyrido[2,3-b]pyrazin-2-yloxy}ethyl)pyrrolidine is a multifaceted compound with significant potential in chemical biology and drug discovery. Its complex structure, combined with recent advancements in synthetic chemistry and computational biology, positions it as a valuable tool for developing next-generation therapeutics. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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